7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
7-imino-N,N,8-trimethylpyrido[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-14(2)9-7-4-5-8(11)15(3)10(7)13-6-12-9/h4-6,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAXWWVGLQYECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)C=CC2=C1N=CN=C2N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine typically involves the cyclization of 5-acetyl-4-aminopyrimidines with various reagents. One common method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine and analogous compounds:
Key Structural and Functional Insights
Core Structure Differences: Pyrido vs. Pyrrolo analogs (e.g., ) mimic nucleosides more closely due to their furan-like rings, enabling binding to nucleotide-dependent enzymes .
Substituent Effects: N-Alkylation: Methyl or isopropyl groups at N-7 (as in the target compound and ) improve metabolic stability and modulate solubility . Aromatic Substitutions: Bulky aryl groups (e.g., 3-bromophenyl in ABT 702) enhance target affinity and selectivity, as seen in kinase inhibitors . Imino vs. Oxo Groups: The imino group in the target compound may act as a hydrogen bond donor, while oxo groups (e.g., ) serve as acceptors, influencing binding modes .
Biological Activity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
